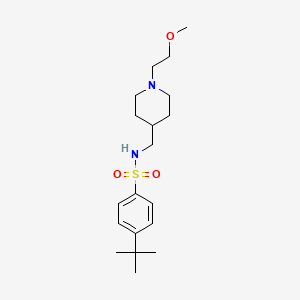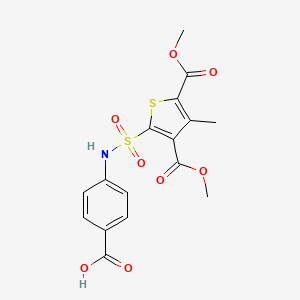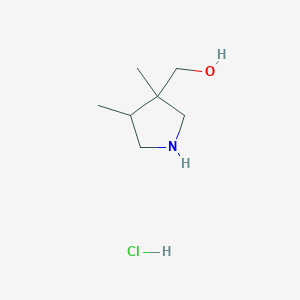
(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is used in various scientific experiments due to its unique chemical and physical properties.
Molecular Structure Analysis
The InChI code for “(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride” is 1S/C7H15NO.ClH/c1-6-3-8-4-7(6,2)5-9;/h6,8-9H,3-5H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride” is a powder with a molecular weight of 165.66 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Structural and Magnetic Properties
- Hydrochloride crystals derived from similar compounds demonstrate interesting magnetic properties and crystal structures. For instance, a study explored hydrochloride crystals obtained from the slow diffusion of acetone into a methanol solution of a related compound, revealing low magnetic susceptibilities and unusual magnetic behaviors in some crystals (Yong, Zhang, & She, 2013).
Organocatalysis in Chemical Synthesis
- Compounds like (3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride can be used as organocatalysts. A study found that derivatives of 2-pyrrolidinemethanols, which are structurally similar, are effective in catalyzing the Michael addition of malonate esters to nitroolefins, yielding products with good yields and enantioselectivity (Lattanzi, 2006).
Catalysis in Industrial Chemistry
- Similar N,O-type ligands have been synthesized and applied in catalytic processes like the oligomerization of ethylene. These findings indicate potential applications in industrial chemistry and materials processing (Kermagoret & Braunstein, 2008).
Enantioselective Catalysis
- In the realm of asymmetric synthesis, ligands derived from pyrrolidinemethanols have been used for enantioselective alkynylation of cyclic imines, showcasing their potential in producing chiral compounds (Munck, Monleón, Vila, & Pedro, 2017).
Kinetics and Catalysis
- The kinetics and mass transfer in hydrogenation reactions using catalysts and similar compounds demonstrate the relevance in industrial chemical processes. This is crucial for understanding the efficiency and optimization of such reactions (Zrnčević, 2015).
Molecular Organization Studies
- Studies on molecular organization of related compounds in different solvents indicate the importance of these compounds in understanding solvent effects on molecular behavior and interactions (Matwijczuk et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,4-dimethylpyrrolidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-8-4-7(6,2)5-9;/h6,8-9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMTXJHFLGICRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(C)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2438029.png)
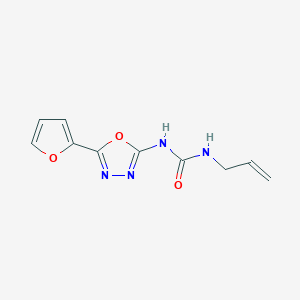
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone](/img/structure/B2438031.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2438032.png)
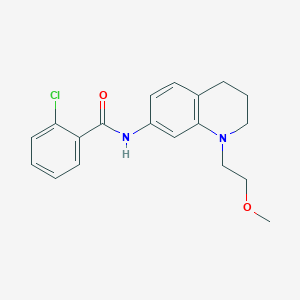
![N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2438040.png)
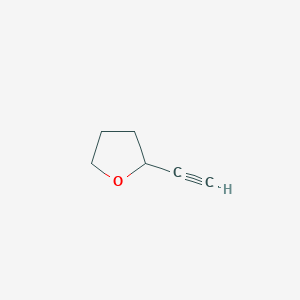
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2438042.png)
![[1-(3,5-Dichloro-2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2438044.png)

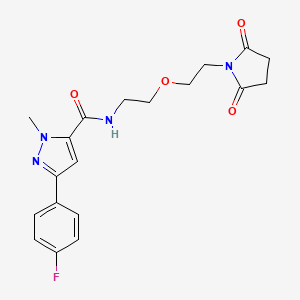
![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2438048.png)
